2-Acetylthioethanesulfonic Acid Sodium Salt

Pharmaceutical impurity profiling Mesna quality control Regulatory acceptance criteria

Quantifying Mesna EP Impurity C in drug substance release testing requires a certified reference standard with defined chromatographic behavior unique to this acetylthio derivative. Generic thioethanesulfonate substitutes (e.g., Mesna API, Dimesna) compromise quantitative accuracy and regulatory compliance under ICH Q3A/B guidelines. • Pharmacopeial traceability per BP/EP/USP with acceptance limit ≤0.2% • Required for system suitability solutions, calibration curves, and spiked samples • Essential for ANDA/DMF impurity profiling and method validation

Molecular Formula C4H7NaO4S2
Molecular Weight 206.2 g/mol
CAS No. 76274-71-0
Cat. No. B133781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylthioethanesulfonic Acid Sodium Salt
CAS76274-71-0
SynonymsEthanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt;  Sodium 2-(S-Acetylthio)_x000B_ethanesulfonate; 
Molecular FormulaC4H7NaO4S2
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCC(=O)SCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
InChIKeyUJIOMPDETDVHAO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylthioethanesulfonic Acid Sodium Salt: Chemical Identity & Properties


2-Acetylthioethanesulfonic Acid Sodium Salt (CAS 76274-71-0), also known as Sodium 2-(acetylthio)ethanesulfonate, is an organosulfur compound belonging to the thioethanesulfonate class. It is characterized by an acetylthio group attached to an ethanesulfonate backbone. Its molecular formula is C4H7NaO4S2, with a molecular weight of 206.22 g/mol . The compound is a white to off-white crystalline powder with a melting point of 287-289°C . It is soluble in water and methanol .

2-Acetylthioethanesulfonic Acid Sodium Salt: Generic Substitution Limitations


Generic substitution of 2-Acetylthioethanesulfonic Acid Sodium Salt with other thioethanesulfonate derivatives—such as Mesna (sodium 2-mercaptoethanesulfonate), Impurity D (dimesna), or simple alkyl thiosulfonates—is not viable in pharmaceutical quality control and bioanalytical method validation. This compound is a specifically designated impurity (Mesna EP Impurity C / USP Related Compound A) with a defined pharmacopoeial acceptance limit of ≤0.2% in Mesna drug substance [1]. Substituting a different impurity standard would compromise both quantitative accuracy and regulatory compliance, as the chromatographic retention behavior, detector response factor, and spectral signature are unique to this acetylthio derivative.

2-Acetylthioethanesulfonic Acid Sodium Salt: Quantitative Differentiation


BP 2025 Monograph: Impurity C vs. Impurity D Acceptance Limits

In the British Pharmacopoeia 2025 monograph for Mesna, the acceptance limit for Impurity C (2-acetylthioethanesulfonic acid) is set at not more than 0.2%, while the limit for Impurity D (2,2′-disulfanediylbis(ethanesulfonic acid)) is 3.0% [1]. This 15-fold difference in permissible levels demonstrates that Impurity C is considered a more critical impurity requiring tighter control, likely due to its potential toxicological significance or synthetic prevalence. For procurement, this quantifies the necessity of using the specific Impurity C reference standard for method validation rather than a generic thiosulfonate surrogate.

Pharmaceutical impurity profiling Mesna quality control Regulatory acceptance criteria

USP/EP Certified Reference Standard Status

2-Acetylthioethanesulfonic Acid Sodium Salt is officially designated as Mesna Related Compound A by the United States Pharmacopeia (USP) and as Mesna Impurity C by the European Pharmacopoeia (EP) [1]. It is available as a USP Reference Standard (Catalog No. 1392818) and an EP Reference Standard (Y0000316), supplied with Certificates of Analysis and full characterization data [1]. In contrast, generic thioethanesulfonate salts (e.g., sodium ethanesulfonate, sodium 2-mercaptoethanesulfonate) lack pharmacopoeial certification and are not suitable for compendial methods. This certification is mandatory for ANDA/DMF submissions and QC release testing.

Certified reference materials Pharmaceutical analytical method validation Regulatory compliance

d4 Deuterated Analog for Accurate MS Quantification

The deuterated analog, 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt (CAS 1315627-78-1), is commercially available as a labeled internal standard for mass spectrometry . The incorporation of four deuterium atoms (MW 210.24 g/mol) creates a mass shift of +4 Da relative to the unlabeled compound (MW 206.22 g/mol), enabling co-elution with the analyte while providing distinct MS/MS transitions . Unlabeled 2-Acetylthioethanesulfonic Acid Sodium Salt cannot serve as an internal standard due to identical mass and chromatographic behavior. This labeled version is essential for accurate quantification of Mesna impurities in complex biological matrices and for pharmacokinetic studies.

LC-MS/MS internal standard Bioanalytical method validation Stable isotope labeling

2-Acetylthioethanesulfonic Acid Sodium Salt: Optimal Use Cases


Mesna Impurity C QC Reference Standard

Use as a certified reference standard for the identification and quantification of Impurity C in Mesna drug substance and finished product release testing per BP/EP/USP compendial methods. The compound is essential for preparing system suitability solutions, calibration curves, and spiked samples to demonstrate method accuracy and specificity [1].

Bioanalytical Internal Standard for Mesna Impurity

Employ the deuterated d4 analog (CAS 1315627-78-1) as a stable isotope-labeled internal standard in LC-MS/MS assays for quantifying Mesna impurities in plasma, urine, or tissue homogenates. The d4 label corrects for matrix effects and ionization variability, enabling precise and accurate measurement required for pharmacokinetic and toxicokinetic studies .

ANDA & DMF Impurity Profiling

Utilize the USP/EP reference standard for impurity profiling in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The certified reference material provides traceability to primary pharmacopoeial standards and meets ICH Q3A/B guidelines for impurity identification and control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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